2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
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Overview
Description
“2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid” is a chemical compound . Its molecular formula is C16H25NO4 and it has a molecular weight of 295.379.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3, (H,13,18) (H,16,17)/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Synthetic Methods and Chemical Reactions
- Reactions with Acetonitrile : Methyl esters of adamantane acids, including adamantane-1-carboxylic acid, react with acetonitrile to form various compounds, such as 3-(1-adamantyl)-3-oxopropanenitrile. This illustrates the versatility of adamantane derivatives in chemical synthesis (Shiryaev et al., 2015).
- Rearrangements in Adamantane Derivatives : Certain adamantane derivatives undergo rearrangements under specific conditions, indicating their potential in synthetic organic chemistry (Raber et al., 1971).
- Synthesis of Adamantane Inhibitors : A convergent process has been developed for synthesizing adamantane inhibitors, showcasing the compound's utility in medicinal chemistry (Becker et al., 2008).
Structural and Material Studies
- Stability Analysis under Coal-liquefaction Conditions : Research on adamantane and its derivatives demonstrates their remarkable stability under conditions where coals are converted to liquids, indicating potential applications in material science (Aczel et al., 1979).
- Synthesis of Bifunctional Building Blocks : Orthogonally substituted azole-carboxylate adamantane ligands have been synthesized for the preparation of coordination polymers, highlighting their importance in the development of new materials (Pavlov et al., 2019).
Medicinal Chemistry and Biological Applications
- Antimicrobial and Anti-Inflammatory Activities : Adamantane derivatives have been tested for antimicrobial and anti-inflammatory activities, indicating their potential in pharmaceutical applications (Kadi et al., 2007).
- Synthesis of Adamantane-Based Compounds : Synthesis of compounds like 3-phenyl-adamantane-1-carboxylic acid has relevance in treating neurological diseases and as antiviral agents, highlighting the compound's significance in drug development (Wei et al., 2019).
Additional Chemical Insights
- Insights into Adamantane Cation Rearrangement : Studies on the rearrangement mechanisms of adamantyl cations in sulfuric acid provide deeper understanding of its chemical behavior, which is crucial for its applications in synthesis and material science (Adams et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-12-11-5-9-4-10(6-11)8-16(12,7-9)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJGWFGYWUOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3CC(C2)CC1(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
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